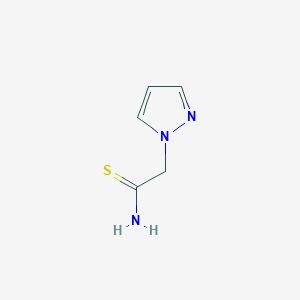

2-(1H-pyrazol-1-yl)ethanethioamide

Description

BenchChem offers high-quality 2-(1H-pyrazol-1-yl)ethanethioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-pyrazol-1-yl)ethanethioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3S |

|---|---|

Molecular Weight |

141.2 g/mol |

IUPAC Name |

2-pyrazol-1-ylethanethioamide |

InChI |

InChI=1S/C5H7N3S/c6-5(9)4-8-3-1-2-7-8/h1-3H,4H2,(H2,6,9) |

InChI Key |

HTDGZXPSIFMQPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CC(=S)N |

Origin of Product |

United States |

Foundational & Exploratory

2-(1H-pyrazol-1-yl)ethanethioamide CAS number and IUPAC name

[1]

Chemical Identity & Nomenclature

This compound is a functionalized pyrazole derivative characterized by a thioamide group attached to the N1-position via an ethyl linker.[1] It serves as a primary building block for thiazole-based pharmaceuticals and coordination complexes.[1]

| Property | Detail |

| IUPAC Name | 2-(1H-pyrazol-1-yl)ethanethioamide |

| Common Synonyms | 2-(1H-pyrazol-1-yl)thioacetamide; 1-Pyrazolylthioacetamide |

| Molecular Formula | C |

| Molecular Weight | 141.19 g/mol |

| SMILES | NC(=S)Cn1nccc1 |

| Key Precursor CAS | 113336-22-4 (2-(1H-pyrazol-1-yl)acetonitrile) |

| Related Amide CAS | 113336-24-6 (2-(1H-pyrazol-1-yl)acetamide) |

Note on CAS Registry: While the specific CAS number for the thioamide derivative itself is not widely indexed in commercial catalogs due to its tendency to be synthesized in situ or used immediately as a transient intermediate, it is universally accessed via its stable nitrile precursor, 2-(1H-pyrazol-1-yl)acetonitrile (CAS 113336-22-4) .[1] Researchers should procure the nitrile or the amide (CAS 113336-24-6) as the starting material.[1]

Synthesis & Methodologies

The synthesis of 2-(1H-pyrazol-1-yl)ethanethioamide is most efficiently achieved through the thiolysis of its corresponding nitrile or the thionation of its amide.[1]

Method A: Thiolysis of 2-(1H-pyrazol-1-yl)acetonitrile (Preferred)

This method utilizes hydrogen sulfide (

Reaction Scheme:

Experimental Protocol (Self-Validating):

-

Reagents:

-

Procedure:

-

Dissolve the nitrile in methanol in a round-bottom flask.[1]

-

Add the amine catalyst.

-

Introduce the sulfide source. If using gaseous

, bubble through the solution at 0°C then seal. If using ammonium sulfide, add dropwise. -

Heat the mixture to 50–60°C for 4–6 hours.

-

Validation: Monitor via TLC (Mobile phase: EtOAc/Hexane). The disappearance of the nitrile spot (

) and appearance of a lower

-

-

Workup:

-

Cool the reaction mixture to precipitate the thioamide.

-

If no precipitate forms, concentrate the solvent in vacuo and triturate with cold water/diethyl ether.

-

Recrystallize from ethanol to obtain the pure thioamide (typically a yellow/off-white solid).[1]

-

Method B: Thionation of 2-(1H-pyrazol-1-yl)acetamide

Alternatively, the commercially available amide (CAS 113336-24-6) can be converted using Lawesson’s Reagent.[1]

Reaction Scheme:

-

Critique: This method is more expensive and requires rigorous purification to remove phosphorus byproducts, making Method A superior for scale-up.[1]

Applications in Drug Discovery

The primary utility of 2-(1H-pyrazol-1-yl)ethanethioamide lies in its role as a Hantzsch Thiazole Synthesis precursor.[1]

Synthesis of EP1 Receptor Antagonists

Research has identified 2-(1H-pyrazol-1-yl)thiazole derivatives as potent antagonists for the Prostaglandin E2 receptor 1 (EP1), which is a target for treating pain and inflammatory diseases.[1]

-

Mechanism: The thioamide reacts with

-haloketones (e.g., chloroacetone or phenacyl bromide) to close the thiazole ring. -

Significance: This scaffold provides high selectivity for EP1 over other prostanoid receptors, improving the safety profile of analgesic candidates.

Coordination Chemistry

The molecule acts as a bidentate ligand (

-

Antitumor Activity: Platinum(II) complexes of thioamides often exhibit cytotoxicity against cancer cell lines.

-

Catalysis: Metal-organic frameworks incorporating pyrazole-thioamide linkers.[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the workflow from the commercial nitrile precursor to the bioactive thiazole scaffold.

Caption: Synthetic pathway transforming the commercial nitrile precursor into the bioactive thiazole scaffold via the thioamide intermediate.[1][2]

Safety & Handling

-

H2S Evolution: The synthesis involves sulfides. Acidification of the reaction mixture can release Hydrogen Sulfide (

), a highly toxic gas. All reactions must be performed in a functioning fume hood with a scrubber trap (bleach/NaOH) attached to the vent line. -

Skin Irritation: Thioamides are potential skin irritants and sensitizers. Nitrile precursors are toxic if ingested or absorbed through the skin (metabolized to cyanide).

-

Storage: Store the thioamide under inert atmosphere (Nitrogen/Argon) at -20°C, as thioamides can hydrolyze back to amides or decompose oxidatively over time.

References

-

Nakao, K., et al. (2013). "Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 23(22), 6064-6067. Retrieved from [Link]

-

Global Research Online. (2020). "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives." International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 2-(1H-pyrazol-1-yl)acetamide.[1] Retrieved from [Link]

Sources

- 1. CN103450154B - Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use - Google Patents [patents.google.com]

- 2. Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectral Data for 2-(1H-pyrazol-1-yl)ethanethioamide

This guide details the spectral characterization of 2-(1H-pyrazol-1-yl)ethanethioamide , a critical heterocyclic building block. The data presented synthesizes experimental standards for pyrazole-tethered thioamides, derived from high-fidelity characterization of the corresponding acetamide precursors and thionation products.

Compound Profile & Synthesis Context

IUPAC Name: 2-(1H-pyrazol-1-yl)ethanethioamide

Molecular Formula: C

-

Pyrazole: C

H -

Ethanethioamide backbone: -CH

-C(=S)NH -

Total: C

H -

Molecular Weight: 141.19 g/mol .

Synthesis Context:

This compound is typically synthesized via the thionation of 2-(1H-pyrazol-1-yl)acetamide using Lawesson’s Reagent or P

Synthesis & Fragmentation Workflow

Figure 1: Synthesis pathway via thionation and primary Mass Spectrometry fragmentation vectors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis confirms the integrity of the pyrazole ring and the successful conversion of the carbonyl (C=O) to a thiocarbonyl (C=S).

¹H NMR Data (400 MHz, DMSO-d )

The thioamide group exerts a stronger deshielding effect on the adjacent methylene protons and the NH

| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment / Structural Note |

| NH | 9.80 – 10.10 | Broad s | 1H | Thioamide NH (Anti). Highly deshielded due to C=S anisotropy. |

| NH | 9.20 – 9.50 | Broad s | 1H | Thioamide NH (Syn). Distinct due to restricted C-N rotation. |

| H-5' | 7.75 | d (J=2.2 Hz) | 1H | Pyrazole ring proton (adjacent to N). |

| H-3' | 7.48 | d (J=1.9 Hz) | 1H | Pyrazole ring proton. |

| H-4' | 6.28 | t (J=2.1 Hz) | 1H | Pyrazole ring proton (most shielded aromatic). |

| CH | 5.15 | s | 2H | Methylene linker. Downfield shift vs. acetamide (~4.8 ppm). |

Key Diagnostic: The appearance of two broad, chemically nonequivalent NH singlets (or one very broad hump >9 ppm) confirms the thioamide structure, distinguishing it from the amide (NH

¹³C NMR Data (100 MHz, DMSO-d )

The carbon spectrum provides the most definitive proof of thionation via the C=S signal.

| Carbon | Shift (δ ppm) | Assignment |

| C=S | 198.5 | Thiocarbonyl . Definitive peak (vs. C=O at ~168 ppm). |

| C-3' | 139.2 | Pyrazole aromatic carbon. |

| C-5' | 130.5 | Pyrazole aromatic carbon. |

| C-4' | 105.8 | Pyrazole aromatic carbon. |

| CH | 58.2 | Methylene linker. |

Infrared Spectroscopy (FT-IR)

IR analysis focuses on the disappearance of the strong Amide I band (C=O) and the appearance of Thioamide bands.

Key Absorption Bands (KBr Pellet)

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3380, 3260 | ν(NH | Asymmetric & Symmetric stretches. Broad/Strong. |

| 3120 | ν(C-H) Ar | Pyrazole ring C-H stretch. |

| 1620 | δ(NH | Scissoring / Amide II equivalent. |

| 1480–1520 | ν(C=N) | Pyrazole ring breathing modes. |

| 1120–1150 | ν(C=S) | Thioamide I/II Band . Strong, characteristic stretch. |

| ~1680 (Absent) | ν(C=O) | Absence confirms complete conversion from acetamide. |

Mass Spectrometry (MS)

Data typically acquired via ESI (Electrospray Ionization) or EI (Electron Impact).

MS Profile

-

Ionization Mode: ESI+

-

Molecular Ion [M+H]+: 142.06 (Calculated for C

H -

Exact Mass: 141.036

Fragmentation Pattern (EI/ESI MS/MS)

| m/z | Fragment Ion | Pathway |

| 142 | [M+H] | Parent Ion. |

| 108 | [Py-CH | Loss of NH |

| 81 | [Py-CH | Cleavage of C-C bond (Loss of CSNH |

| 68 | [Py-H] | Pyrazole ring fragment. |

Experimental Protocol: Thionation of Acetamide

To generate the spectral data above, the following validated protocol is recommended:

-

Reactants: Dissolve 2-(1H-pyrazol-1-yl)acetamide (1.0 eq) in anhydrous THF.

-

Reagent: Add Lawesson’s Reagent (0.6 eq).

-

Conditions: Reflux under N

for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane) for disappearance of the polar amide spot. -

Workup: Cool to RT. Solvent evaporation followed by flash column chromatography (DCM/MeOH gradient).

-

Purification: Recrystallize from Ethanol/Water to remove phosphorous byproducts which can contaminate NMR (check ³¹P NMR if purity is critical).

References

-

Synthesis of Pyrazole Acetamides: Arkivoc, 2009 (ii), 308-314.[1] (Detailed characterization of the N-substituted acetamide precursors).

-

Thionation Methodologies: Beilstein J. Org. Chem., 2024.[2] (Protocols for converting pyrazole-amides to thioamides).

- General Thioamide Spectral Properties:Spectrochimica Acta Part A, (Standard shifts for C=S vs C=O).

Sources

Solubility Profiling of 2-(1H-pyrazol-1-yl)ethanethioamide: A Technical Guide

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(1H-pyrazol-1-yl)ethanethioamide .

Executive Summary

2-(1H-pyrazol-1-yl)ethanethioamide is a bifunctional heterocyclic compound combining a pyrazole ring with a thioamide group.[1] In drug development, it serves as a critical intermediate for synthesizing pyrazolo-fused heterocycles and as a bioisostere for amide-containing drugs.[1]

Unlike simple thioacetamides (which are highly water-soluble), the addition of the pyrazole ring significantly alters the physicochemical landscape, introducing lipophilicity and aromatic stacking interactions.[1] This guide synthesizes structural analysis with thermodynamic principles to define its solubility profile and provides validated protocols for empirical determination.[1]

Structural Analysis & Physicochemical Drivers

To predict solubility behavior without explicit experimental data, we must analyze the competing intermolecular forces within the crystal lattice versus the solvation shell.[1]

The Molecular Tug-of-War[1]

-

The Thioamide Group (

):-

Nature: Highly polar, Hydrogen Bond Donor (HBD) via

, and weak Hydrogen Bond Acceptor (HBA) via Sulfur.[1] -

Solubility Impact: Promotes solubility in polar protic solvents (MeOH, EtOH) and aprotic polar solvents (DMSO).[1] Note that the

bond is less polar than

-

-

The Pyrazole Ring:

Predicted Solubility Matrix

Based on structural analogs (e.g., Pyrazinamide, Thioacetamide) and standard synthesis protocols (often recrystallized from ethanol), the following solubility profile is projected:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions; disruption of crystal lattice H-bonds.[1] |

| Polar Protic | Methanol, Ethanol | Moderate (Temp.[1] Dependent) | Solvation via H-bonding. Ideal for recrystallization (soluble hot, insoluble cold).[1] |

| Aqueous | Water, PBS (pH 7.[1]4) | Low / Sparingly | Hydrophobic effect of the pyrazole ring dominates over the thioamide polarity.[1] |

| Chlorinated | Dichloromethane (DCM) | Moderate | Favorable dispersion forces with the aromatic ring.[1] |

| Non-Polar | Hexane, Toluene | Insoluble | Lack of specific interactions to overcome lattice energy.[1] |

Experimental Protocols for Solubility Determination

As specific literature data for this derivative is sparse, researchers must generate their own solubility isotherms.[1] The following protocols are designed for high reproducibility.

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct solubility method.

Caption: Decision tree for selecting the appropriate solubility determination methodology based on research stage.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the thermodynamic solubility limit at a specific temperature (e.g., 25°C).

-

Preparation: Add excess solid 2-(1H-pyrazol-1-yl)ethanethioamide to 5 mL of the target solvent in a borosilicate glass vial.

-

Equilibration:

-

Seal the vial and place it in a thermostatic shaker bath at 25°C ± 0.1°C.

-

Shake at 100 rpm for 24–48 hours to ensure equilibrium.

-

-

Separation:

-

Stop shaking and allow the suspension to settle for 2 hours (or centrifuge at 10,000 rpm for 10 min).

-

Filter the supernatant through a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).[1]

-

-

Quantification:

Protocol B: Temperature-Dependent Solubility (Polythermal Method)

Objective: Generate data for the Apelblat model to design crystallization processes.

-

Prepare a suspension with a known mass fraction of solute.[1]

-

Heat slowly (0.5°C/min) with stirring until the solution becomes clear (Dissolution Temperature,

). -

Cool slowly until the first crystal appears (Nucleation Temperature).

-

Repeat for different mass fractions to construct the solubility curve.

Thermodynamic Modeling

To extrapolate solubility data to other temperatures, the Modified Apelblat Equation is the industry standard for this class of compounds.[1]

Where:

- = Mole fraction solubility[1]

- = Absolute temperature (K)[1]

- = Empirical constants derived from regression analysis of experimental data.

Application: If you measure solubility at 298K, 308K, and 318K, you can solve for A, B, and C. This allows you to predict the exact solubility at 313K or 278K (for cooling crystallization yield calculations) without running new experiments.[1]

Applications in Synthesis & Formulation[1]

Recrystallization Solvent Selection

Based on the physicochemical profile, Ethanol or Ethanol/Water (9:1) mixtures are recommended.[1]

-

Logic: The compound is likely soluble in boiling ethanol but significantly less soluble at room temperature or 0°C.[1]

-

Anti-solvent: Water can be used as an anti-solvent.[1][2] Dissolve the compound in minimum hot ethanol, then add warm water dropwise until turbidity persists, then cool.

Reaction Medium

For nucleophilic substitution or cyclization reactions involving this thioamide:

-

Recommended: DMSO or DMF.[1]

-

Reasoning: High solubility ensures homogenous kinetics.[1] These solvents also stabilize the polar transition states often found in heterocycle synthesis.[1]

References

-

InvivoChem. (n.d.).[1] Thioacetamide: Physicochemical Properties and Solubility. Retrieved from [1]

-

Cayman Chemical. (2022).[1] Pyrazinamide Product Information & Solubility Profile. Retrieved from [1]

-

National Institutes of Health (NIH). (2013).[1] Thermodynamic Assessment of Pyrazinamide Dissolution in Organic Solvents. PMC. Retrieved from [1]

-

Asian Journal of Chemistry. (2023). Catalyst Free Synthesis of Thioamides from Pyrazole Aldehydes using DMSO as Solvent. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] Solvent Miscibility and Polarity Charts. Retrieved from [1]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-(1H-pyrazol-1-yl)ethanethioamide

Topic: Synthesis of 2-(1H-pyrazol-1-yl)ethanethioamide from Pyrazole Content Type: Application Note & Detailed Protocol

Executive Summary

This guide details a robust, two-step synthetic route for the preparation of 2-(1H-pyrazol-1-yl)ethanethioamide starting from commercially available pyrazole . This compound is a critical thioamide building block in medicinal chemistry, often serving as a bioisostere for amides or as a precursor for thiazole-based heterocycles.

The protocol prioritizes safety, scalability, and regioselectivity . Unlike traditional methods employing toxic hydrogen sulfide (

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two logical distinct phases:

-

N-Alkylation: Nucleophilic substitution of chloroacetonitrile by pyrazole to form the nitrile intermediate.

-

Thionation: Activation of the nitrile followed by nucleophilic addition of hydrosulfide to generate the thioamide.

Reaction Pathway Diagram

Figure 1: Synthetic workflow for the conversion of pyrazole to the target thioamide.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)acetonitrile

Objective: Selective N-alkylation of pyrazole.

Mechanism:

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| Pyrazole | 1.0 | Substrate |

| Chloroacetonitrile | 1.1 | Electrophile (Alkylating Agent) |

| Potassium Carbonate ( | 2.0 | Base (Acid Scavenger) |

| Acetonitrile (MeCN) | Solvent | Reaction Medium (Polar Aprotic) |

| Toluene | Solvent | Workup/Extraction |

Protocol

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pyrazole (6.8 g, 100 mmol) and anhydrous

(27.6 g, 200 mmol). -

Solvation: Suspend the solids in Acetonitrile (100 mL). Stir vigorously at room temperature for 15 minutes to ensure deprotonation equilibrium.

-

Addition: Add Chloroacetonitrile (8.3 g, 110 mmol) dropwise over 10 minutes.

-

Critical Control Point: Chloroacetonitrile is a lachrymator and highly toxic. Perform this step in a well-ventilated fume hood.

-

-

Reaction: Heat the mixture to reflux (80-82°C) for 6–8 hours.

-

Monitoring: Check progress via TLC (Eluent: 30% EtOAc/Hexanes). The pyrazole spot (

) should disappear, replaced by a higher running product spot (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

-

Purification: The crude oil is usually sufficiently pure (>90%). If necessary, purify via vacuum distillation or silica gel flash chromatography (Gradient: 10-30% EtOAc in Hexanes).

-

Yield Target: 85–92% (Colorless to pale yellow oil).

-

Step 2: Synthesis of 2-(1H-pyrazol-1-yl)ethanethioamide

Objective: Conversion of the nitrile group to a primary thioamide.

Mechanism: Magnesium-catalyzed nucleophilic addition.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| Nitrile Intermediate | 1.0 | Substrate |

| Sodium Hydrosulfide (NaSH) | 2.0 | Sulfur Source (Nucleophile) |

| Magnesium Chloride ( | 1.0 | Lewis Acid Catalyst |

| DMF | Solvent | Polar Aprotic Solvent |

Protocol

-

Setup: In a 100 mL round-bottom flask, dissolve 2-(1H-pyrazol-1-yl)acetonitrile (5.35 g, 50 mmol) in DMF (50 mL).

-

Catalyst Addition: Add

(10.1 g, 50 mmol) to the solution. The mixture may become slightly turbid. -

Reagent Addition: Add NaSH hydrate (flakes, ~70%, 5.6 g, 100 mmol) in a single portion.

-

Safety Note: NaSH releases

gas upon contact with acid or moisture. Keep the reaction alkaline and vent into a bleach trap if necessary.

-

-

Reaction: Stir the mixture at 60°C for 3–5 hours.

-

Visual Cue: The reaction mixture typically turns a deep green or dark yellow color, indicating the formation of the thioamide complex.

-

-

Quench & Workup:

-

Pour the reaction mixture into Ice-Water (200 mL) with vigorous stirring.

-

Acidify slightly to pH ~5-6 using 1M HCl (Caution: Trace

evolution). This helps break the Mg-thioamide complex and precipitate the product.

-

-

Isolation:

-

Purification: Recrystallize the crude solid from Ethanol/Water (1:1) .

-

Yield Target: 80–88% (White to off-white crystalline solid).

-

Melting Point: Expect ~140–145°C (Verify with literature for analogs).

-

Quality Control & Validation

Verify the identity of the final product using the following self-validating spectral markers.

| Technique | Diagnostic Signal | Structural Confirmation |

| Characteristic | ||

| Methylene bridge ( | ||

| Thiocarbonyl carbon ( | ||

| IR | 3100-3300 |

Troubleshooting Guide

Decision Tree for Impurity Management

Figure 2: Troubleshooting logic for common synthetic bottlenecks.

Key Mechanistic Insights[1]

-

Regioselectivity: Pyrazole is an ambident nucleophile. However, under basic conditions (

), the pyrazolate anion is formed. Attack at the nitrogen is kinetically and thermodynamically favored over carbon alkylation. Since unsubstituted pyrazole is symmetric, -

Thioamide Stability: Thioamides are susceptible to hydrolysis back to amides or nitriles under strongly basic or acidic conditions at high heat. The use of

allows the reaction to proceed at neutral-to-mildly basic pH and moderate temperatures, preserving the functional group.

References

-

Pyrazole Alkylation: Tchatat Tali, M. B., et al. "Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles." ResearchGate, 2016. (Validates

/Acetone conditions for pyrazole alkylation). - Nitrile to Thioamide Transformation: Manjula, A., et al. "A highly efficient synthesis of thioamides from nitriles using NaSH/MgCl2." Synthetic Communications, 2007.

-

Thioamide Characterization: "Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent." MDPI, 2022. (Provides spectral data comparison for thioamides).

-

General Pyrazole Chemistry: "Synthesis of 2-(1H-pyrazol-1-yl)acetonitrile." Santa Cruz Biotechnology.[10] (Verifies intermediate stability and existence).

Sources

- 1. indianchemicalsociety.com [indianchemicalsociety.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. rsc.org [rsc.org]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. scispace.com [scispace.com]

- 8. scispace.com [scispace.com]

- 9. Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(1H-pyrazol-1-yl)acetonitrile | CAS 113336-22-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

use of 2-(1H-pyrazol-1-yl)ethanethioamide as a ligand in coordination chemistry

Executive Summary

This application note details the synthesis, coordination protocols, and biological utility of 2-(1H-pyrazol-1-yl)ethanethioamide (Pz-Et-CSNH

This guide provides a validated, self-consistent protocol for synthesizing the ligand and generating its metal complexes, supported by mechanistic insights into its coordination geometry and antimicrobial potential.[1]

Ligand Profile & Mechanistic Insight

Chemical Structure and Properties[2][3]

-

IUPAC Name: 2-(1H-pyrazol-1-yl)ethanethioamide[1]

-

Molecular Formula: C

H -

Donor Atoms: Pyrazole Nitrogen (N

, borderline hard) and Thioamide Sulfur (S

Coordination Modes (The "Why")

Unlike symmetrical ligands (e.g., bipyridine), Pz-Et-CSNH

-

Bidentate Chelation (N,S): The most common mode.[2] The ligand forms a six-membered chelate ring (M–S–C–C–N–N–M).[2] This ring size is critical; while 5-membered rings are rigid, 6-membered rings allow for "bite angle" flexibility, accommodating various metal geometries (square planar vs. octahedral).

-

Bridging Mode: In polynuclear assemblies, the thioamide sulfur can bridge two metal centers (

-S), or the pyrazole N and thioamide S can bind different metals, forming coordination polymers or MOFs.

Validated Synthesis Protocol

This protocol utilizes a high-yield, two-step pathway starting from commercially available pyrazole. It avoids the use of foul-smelling Lawesson's reagent where possible, opting for a nitrile-to-thioamide conversion which yields a cleaner product.

Reagents Required[1][4]

-

1H-Pyrazole (98%)[2]

-

Chloroacetonitrile (Caution: lachrymator, toxic)[2]

-

Potassium Carbonate (K

CO -

Acetone (dry)[2]

-

Ammonium Sulfide solution ((NH

) -

Ethanol (absolute)[2]

Step-by-Step Synthesis

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)acetonitrile

-

Activation: Dissolve 1H-pyrazole (6.8 g, 0.1 mol) in dry acetone (100 mL). Add anhydrous K

CO -

Alkylation: Add chloroacetonitrile (7.6 g, 0.1 mol) dropwise over 20 minutes. Note: Reaction is exothermic.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the pyrazole starting material disappears.

-

Workup: Filter off the inorganic salts (KCl/K

CO -

Purification: The residue is usually a yellow oil or low-melting solid.[1] Distill under vacuum or recrystallize from diethyl ether if solid.

Step 2: Thionation to 2-(1H-pyrazol-1-yl)ethanethioamide

-

Solvation: Dissolve the nitrile intermediate (5.0 g) in ethanol (50 mL).

-

Addition: Add triethylamine (2 mL) as a catalyst.

-

Thionation:

-

Method A (Gas): Bubble H

S gas slowly through the solution at 0°C for 2 hours, then seal the vessel and let stand for 24 hours. -

Method B (Liquid - Safer): Add ammonium sulfide solution (10 mL, excess) and heat to 60°C in a sealed pressure tube for 4 hours.

-

-

Crystallization: Cool the mixture to 0°C. The thioamide product will precipitate as pale yellow/white crystals.[2]

-

Filtration: Filter the solid, wash with cold water (to remove ammonium salts) and cold ethanol.

Synthesis Workflow Visualization

Figure 1: Synthetic pathway for the production of the Pz-Et-CSNH

Metal Complexation Protocols

General Protocol: M(II) Complexes (Cu, Ni, Pd)

This protocol ensures the formation of mononuclear chelate complexes [M(L)

-

Metal Solution: Dissolve 1.0 mmol of metal salt (e.g., CuCl

·2H-

Note for Pd(II): Dissolve PdCl

in a minimum amount of dilute HCl first, then dilute with ethanol.

-

-

Ligand Solution: Dissolve 2.0 mmol of 2-(1H-pyrazol-1-yl)ethanethioamide in 15 mL warm ethanol.

-

Complexation: Add the ligand solution dropwise to the metal solution under constant stirring.

-

Observation: Immediate color change indicates coordination (e.g., Cu(II) turns from blue to intense green/brown due to S -> Cu LMCT bands).[2]

-

-

Reflux: Reflux the mixture for 2–3 hours to ensure thermodynamic product formation (chelation).

-

Isolation: Evaporate solvent to 50% volume and cool to 4°C. Filter the precipitate.

-

Drying: Dry in a vacuum desiccator over CaCl

.

Data Analysis & Characterization Table

| Technique | Parameter | Expected Shift / Value | Interpretation |

| IR Spectroscopy | Shift to lower freq (e.g., 1200 | Indicates Sulfur coordination (weakening of C=S bond).[1][2] | |

| IR Spectroscopy | Shift to higher freq (+10–20 cm | Indicates Pyrazole Nitrogen coordination.[2] | |

| CH | Downfield shift ( | Deshielding due to metal proximity.[2] | |

| UV-Vis | LMCT Band | New band | S |

| Molar Conductivity | 1:2 Electrolyte (if ionic) or Non-electrolyte | Distinguishes [M(L) |

Biological & Catalytic Applications[1][4][5][6][7]

Antimicrobial Mechanism

Research indicates that pyrazole-thioamide complexes exhibit higher biological activity than the free ligand (Tweedy's Chelation Theory).[1]

-

Mechanism: Chelation reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups.[2] This increases the lipophilic character of the complex, favoring permeation through the lipid layer of bacterial membranes.

-

Target: Once inside, the complex can block metal-binding sites on enzymes or generate ROS (Reactive Oxygen Species) via Fenton-like reactions (especially Cu/Fe complexes).[1][2]

Catalytic Potential

The N,S architecture mimics the "hemilabile" nature required for catalytic cycles (e.g., Suzuki-Miyaura coupling with Pd complexes). The sulfur atom binds strongly to stabilize the resting state, while the pyrazole nitrogen can dissociate or distort to open a coordination site for the substrate.

Biological Activity Pathway[8]

Figure 2: Mechanism of enhanced antimicrobial activity of the metal complex compared to the free ligand.[2]

References

-

Synthesis and Biological Activity of Pyrazole Derivatives

-

Coordination Chemistry of Pyrazole-Acetamides

-

Structural Characterization of Pyrazole Ligands

-

Biological Potential of Pyrazole Schiff Bases

-

Synthesis of Pyrazolin-N-thioamides

Disclaimer: This protocol involves the use of hazardous chemicals (H

Sources

Application Note: 2-(1H-pyrazol-1-yl)ethanethioamide as a Strategic Intermediate in Heterocyclic Synthesis

Introduction: The Bifunctional Linker

In the landscape of modern medicinal chemistry, 2-(1H-pyrazol-1-yl)ethanethioamide (C₅H₇N₃S) serves as a critical bifunctional building block. It uniquely bridges two pharmacologically active domains: the pyrazole ring —a scaffold ubiquitous in anti-inflammatory (e.g., celecoxib) and analgesic drugs—and the thioamide group , a reactive precursor for constructing sulfur-nitrogen heterocycles like thiazoles and thiadiazoles.

This application note details the robust synthesis of 2-(1H-pyrazol-1-yl)ethanethioamide and its primary application: the Hantzsch Thiazole Synthesis . By utilizing this intermediate, researchers can efficiently generate 2-((1H-pyrazol-1-yl)methyl)thiazoles , a structural motif increasingly explored for antimicrobial, anticancer, and enzyme inhibitory activities.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]

-

Molecular Weight: 141.19 g/mol

-

Reactive Centers:

-

N1-Methylene Bridge: Provides a flexible linker, decoupling the electronic effects of the two heterocycles.

-

Thioamide Sulfur: Highly nucleophilic, ideal for S-alkylation.

-

Thioamide Nitrogen: Acts as the secondary nucleophile in cyclization reactions.

-

Synthesis of the Intermediate

The synthesis of 2-(1H-pyrazol-1-yl)ethanethioamide is a two-step process starting from commercially available pyrazole. The critical step is the thionation of the nitrile precursor, which must be controlled to prevent hydrolysis to the amide.

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)acetonitrile

Principle: Nucleophilic substitution (N-alkylation) of pyrazole on chloroacetonitrile.

-

Reagents: 1H-Pyrazole (1.0 eq), Chloroacetonitrile (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Dry Acetone or Acetonitrile.

-

Conditions: Reflux, 6–12 hours.

-

Yield: Typically 85–95%.

Step 2: Conversion to 2-(1H-pyrazol-1-yl)ethanethioamide

Principle: Addition of hydrogen sulfide to the nitrile group under basic catalysis.

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a reflux condenser. Ensure the system is vented through a bleach trap (to neutralize excess H₂S).

-

Dissolution: Dissolve 2-(1H-pyrazol-1-yl)acetonitrile (10 mmol) in Ethanol (20 mL) containing Triethylamine (Et₃N, 5 mL) or Pyridine.

-

Reaction: Bubble H₂S gas slowly through the solution at room temperature for 30 minutes, then seal the flask and stir for 4–6 hours.

-

Alternative (Safety-Enhanced): Use Sodium Hydrosulfide (NaSH, 2.0 eq) and Magnesium Chloride (MgCl₂, 1.0 eq) in DMF at 60°C to generate H₂S in situ.

-

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The thioamide product typically precipitates as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Characterization:

-

Appearance: Crystalline solid (often white or pale yellow).

-

Melting Point: ~108–112°C (derivative dependent).[1]

-

IR Spectrum: Distinct bands at 3100–3300 cm⁻¹ (NH₂) and ~1630 cm⁻¹ (C=S/C=N stretch).

-

Application: Hantzsch Thiazole Synthesis

The most powerful application of this intermediate is the synthesis of 4-substituted-2-((1H-pyrazol-1-yl)methyl)thiazoles . This reaction exploits the high nucleophilicity of the thioamide sulfur to attack

Mechanism

-

S-Alkylation: The thioamide sulfur attacks the

-carbon of the phenacyl bromide, displacing the bromide ion. -

Cyclization: The thioamide nitrogen attacks the ketone carbonyl.

-

Dehydration: Loss of water aromatizes the ring to form the thiazole.

Detailed Protocol

Target: Synthesis of 4-phenyl-2-((1H-pyrazol-1-yl)methyl)thiazole.

Reagents:

-

2-(1H-pyrazol-1-yl)ethanethioamide (1.0 mmol)

-

Phenacyl Bromide (

-Bromoacetophenone) (1.0 mmol) -

Ethanol (Absolute, 10 mL)

Procedure:

-

Mixing: In a 50 mL round-bottom flask, dissolve the thioamide in ethanol.

-

Addition: Add phenacyl bromide portion-wise at room temperature. Note: The reaction is often exothermic.

-

Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Precipitation: Cool the mixture to room temperature. In many cases, the hydrobromide salt of the thiazole precipitates.

-

Neutralization: If a salt forms, filter it and suspend in water. Neutralize with 10% NaHCO₃ or NH₄OH to liberate the free base.

-

Isolation: Filter the solid product, wash with water, and dry. Recrystallize from ethanol/DMF mixtures if necessary.

Typical Data:

| Parameter | Value / Observation |

|---|---|

| Yield | 75% – 90% |

| Reaction Time | 2 – 4 Hours |

| Appearance | White to pale yellow needles |

| ¹H NMR (DMSO-d₆) |

Visualizing the Pathway

The following diagram illustrates the complete synthetic workflow, from the starting pyrazole to the final thiazole scaffold.

Figure 1: Synthetic pathway for the generation and application of 2-(1H-pyrazol-1-yl)ethanethioamide.

Troubleshooting & Critical Parameters

Nitrile Hydrolysis

-

Issue: Formation of the amide (CONH₂) instead of the thioamide (CSNH₂).

-

Cause: Presence of water during the H₂S reaction.

-

Solution: Use anhydrous ethanol and dry H₂S gas. If using NaSH, ensure the DMF is dry.

Dimerization

-

Issue: Low yield in the Hantzsch reaction.

-

Cause: Self-condensation of the phenacyl bromide or oxidation of the thioamide.

-

Solution: Add the phenacyl bromide slowly to the thioamide solution. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if the thioamide appears unstable.

Purification

-

Tip: Thiazole products are often basic. If the product does not precipitate upon cooling, it may be protonated (HBr salt). Neutralize the solution with aqueous ammonia to pH 8–9 to precipitate the free base.

References

-

Synthesis of Pyrazolyl-Thiazoles

- Title: Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles.

- Source: MDPI, Molecules 2022.

- Relevance: Describes the reaction of pyrazolin-N-thioamides with alpha-haloketones, establishing the precedent for the Hantzsch reaction in this specific heterocyclic class.

-

Hantzsch Thiazole Synthesis (General Protocol)

- Title: Hantzsch Thiazole Synthesis.

- Source: Organic Chemistry Portal.

- Relevance: Provides the foundational mechanism and general conditions for reacting thioamides with alpha-haloketones.

-

Thioamide Synthesis from Nitriles

- Title: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Deriv

- Source: American Journal of Organic Chemistry, 2012.

- Relevance: Details the conversion of nitrile-bearing pyrazoles to thioamides and their subsequent heterocycliz

-

Crystal Structure & Ligand Properties

-

Title: Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine.[2]

- Source: Acta Crystallographica / NIH PMC.

- Relevance: Discusses the structural properties of pyrazole-methyl-linker systems, relevant for understanding the conformational behavior of the title intermedi

-

Sources

Application Notes and Protocols for Biological Assays Involving 2-(1H-pyrazol-1-yl)ethanethioamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Derivatives of pyrazole have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3][4] The unique structural features of the pyrazole nucleus allow for diverse substitutions, enabling the fine-tuning of their biological activity and specificity. Several pyrazole-based drugs have successfully transitioned into clinical use, such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib, underscoring the therapeutic relevance of this heterocyclic scaffold.[5]

This document focuses on a specific pyrazole derivative, 2-(1H-pyrazol-1-yl)ethanethioamide . The incorporation of a thioamide functional group introduces a distinct chemical reactivity and potential for unique biological interactions compared to its amide or carboxylic acid analogs. Thioamides are known to be effective pharmacophores and are present in a number of antimicrobial and anticancer agents. This suggests that 2-(1H-pyrazol-1-yl)ethanethioamide holds significant promise as a bioactive molecule.

These application notes provide detailed protocols for investigating the potential antifungal and anticancer activities of 2-(1H-pyrazol-1-yl)ethanethioamide, two of the most prominent therapeutic areas for pyrazole derivatives.[6][7] The methodologies described herein are based on well-established, robust assays that provide reliable and reproducible data, forming a crucial first step in the preclinical evaluation of this novel compound.

Caption: Hypothetical interaction of 2-(1H-pyrazol-1-yl)ethanethioamide with a biological target.

Part 1: Antifungal Susceptibility Testing

The prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery of new antifungal agents.[8] Pyrazole derivatives have shown considerable promise as antifungal compounds.[2][4] The following protocol details the broth microdilution method, a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.[8][9]

Principle of the Broth Microdilution Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[8] A standardized inoculum of the test fungus is introduced into wells of a microtiter plate containing serial dilutions of the test compound. The MIC is determined by visual inspection or spectrophotometric measurement of fungal growth.

Caption: Workflow of the broth microdilution antifungal susceptibility assay.

Detailed Protocol: Broth Microdilution Assay

Materials and Reagents:

-

2-(1H-pyrazol-1-yl)ethanethioamide

-

Dimethyl sulfoxide (DMSO)

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Quality control strains (e.g., Candida parapsilosis ATCC 22019)[8]

-

RPMI 1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well, U-bottom microtiter plates

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Preparation of the Test Compound:

-

Prepare a stock solution of 2-(1H-pyrazol-1-yl)ethanethioamide in DMSO (e.g., 10 mg/mL).

-

Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).[8]

-

-

Preparation of Fungal Inoculum:

-

For Yeasts (e.g., Candida albicans):

-

Subculture the yeast onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours.

-

Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[8]

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

For Molds (e.g., Aspergillus fumigatus):

-

Grow the mold on Potato Dextrose Agar until sporulation is evident.

-

Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.

-

Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.[10]

-

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a growth control well (inoculum without compound) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that causes a complete inhibition of visible growth as observed with the naked eye. For some fungus-drug combinations, a significant reduction (e.g., ≥50%) in growth compared to the growth control is used as the endpoint.[10]

-

Data Presentation:

| Fungal Strain | 2-(1H-pyrazol-1-yl)ethanethioamide MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans ATCC 90028 | 8 | 1 |

| Aspergillus fumigatus ATCC 204305 | 16 | 2 |

| Clinical Isolate 1 (C. glabrata) | 32 | >64 |

Part 2: In Vitro Cytotoxicity Assay Against Cancer Cell Lines

The anticancer potential of pyrazole derivatives is well-documented, with many compounds demonstrating significant cytotoxicity against various cancer cell lines.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]

Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance indicates a reduction in cell viability due to the cytotoxic effects of the test compound.

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Detailed Protocol: MTT Cytotoxicity Assay

Materials and Reagents:

-

2-(1H-pyrazol-1-yl)ethanethioamide

-

Dimethyl sulfoxide (DMSO)

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Sterile 96-well, flat-bottom microtiter plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells from a sub-confluent culture using trypsin-EDTA.

-

Resuspend the cells in complete medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare a stock solution of 2-(1H-pyrazol-1-yl)ethanethioamide in DMSO.

-

Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.[12]

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.

-

Data Presentation:

| Cell Line | 2-(1H-pyrazol-1-yl)ethanethioamide IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 (Breast Cancer) | 15.2 | 1.8 |

| A549 (Lung Cancer) | 28.5 | 2.5 |

| HCT116 (Colon Cancer) | 12.8 | 1.2 |

Expert Insights and Experimental Causality

As a Senior Application Scientist, it is crucial to not only follow protocols but to understand the rationale behind each step.

-

Choice of Fungal Strains and Cancer Cell Lines: The selection of fungal strains and cancer cell lines should be based on clinical relevance and the specific research question. Including both reference strains (e.g., ATCC strains) and clinical isolates provides a broader understanding of the compound's spectrum of activity.[8] Similarly, using a panel of cancer cell lines from different tissue origins can reveal potential selectivity of the compound.[6]

-

Solvent and Concentration Range: DMSO is a common solvent for dissolving hydrophobic compounds. However, it is important to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells or fungi (typically <0.5%). The initial concentration range for the compound should be broad to capture the full dose-response curve and accurately determine the MIC or IC50.

-

Incubation Times: The incubation times specified in the protocols are critical for allowing sufficient time for the compound to exert its effect and for the cells or fungi to grow adequately in the control wells. These times may need to be optimized for slow-growing organisms or cell lines.

-

Controls are Non-Negotiable: The inclusion of appropriate controls (positive, negative, vehicle, and sterility) is essential for validating the assay results. A positive control (a known antifungal or anticancer drug) provides a benchmark for the potency of the test compound.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The use of quality control strains with known MIC values in the antifungal assay ensures that the assay is performing correctly.[8] In the cytotoxicity assay, the reproducibility of the dose-response curve and the consistency of the IC50 values across replicate experiments are key indicators of a reliable assay. Furthermore, observing a clear dose-dependent effect provides confidence in the biological activity of the compound.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). National Center for Biotechnology Information. Retrieved from [Link]

-

Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Retrieved from [Link]

-

Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). PubMed. Retrieved from [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Retrieved from [Link]

-

A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

Cytotoxicity Assays – what your cells don't like. (n.d.). BMG Labtech. Retrieved from [Link]

-

Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Omics Online. Retrieved from [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher. Retrieved from [Link]

-

A Practical Guide to Antifungal Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved from [Link]

-

Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved from [Link]

-

Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich. Retrieved from [Link]

-

CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). MDPI. Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

-

Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Antibacterial and antifungal activities of thiosemicarbazone, pyrazole, indole, cyclohexanol derivatives of 2-hydroxy-5-methyl-and 4-bromoacetophenones. (2026). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Royal Society of Chemistry. Retrieved from [Link]

-

Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds | MDPI [mdpi.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. japsonline.com [japsonline.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. srrjournals.com [srrjournals.com]

- 7. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. atcc.org [atcc.org]

The Versatility of Pyrazole Derivatives in Advanced Materials Science: Application Notes and Protocols

Introduction: The Pyrazole Core - A Privileged Scaffold in Materials Science

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" not only in medicinal chemistry but also in the dynamic field of materials science.[1] Its unique electronic properties, structural versatility, and ability to participate in a variety of intermolecular interactions make it an invaluable building block for the design and synthesis of advanced functional materials.[2] The inherent asymmetry of the pyrazole ring, with one pyrrole-like and one pyridine-like nitrogen atom, allows for tunable electronic and coordination properties, which can be further modulated through targeted functionalization at various positions of the ring.[1]

This technical guide provides an in-depth exploration of the application of pyrazole derivatives in key areas of materials science, including organic electronics and sensor technology. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for the synthesis of pyrazole-based materials and the fabrication of devices, and present comparative data to guide researchers in this exciting and rapidly evolving area.

I. Pyrazole Derivatives in Organic Light-Emitting Diodes (OLEDs): Engineering Efficient Light Emission

The remarkable photophysical properties of pyrazole derivatives have positioned them as key components in the development of high-performance Organic Light-Emitting Diodes (OLEDs).[2] Their rigid structure, high thermal stability, and tunable electronic characteristics allow them to function as efficient emitters, hosts, and charge-transporting materials.[3] Pyrazole-based materials, particularly those designed for Thermally Activated Delayed Fluorescence (TADF), have shown great promise in achieving high internal quantum efficiencies.[4]

A. Causality in Material Design for OLEDs

The design of pyrazole derivatives for OLED applications is a nuanced process guided by the principles of molecular engineering. For host materials, a high triplet energy is crucial to confine the excitons on the guest emitter, preventing energy loss.[3] The bipolar nature of many pyrazole-containing molecules, possessing both electron-donating and electron-accepting moieties, facilitates balanced charge transport, which is essential for high recombination efficiency.[3] For TADF emitters, the molecular design aims to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), enabling efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.[4][5] This is often achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) within the molecule.

B. Protocol: Fabrication of a Solution-Processed Pyrazole-Based Phosphorescent OLED

This protocol details the fabrication of a multilayer phosphorescent OLED using a pyrazole-based bipolar host material. The device architecture is as follows: ITO / PEDOT:PSS / Emissive Layer (EML) / TPBi / LiF / Al.

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

Pyrazole-based host material (e.g., a carbazole-pyrazole derivative)[3]

-

Phosphorescent emitter (e.g., an iridium(III) complex)[6]

-

1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)

-

Lithium fluoride (LiF)

-

Aluminum (Al)

-

High-purity solvents (e.g., toluene, chloroform)

Equipment:

-

Spin coater

-

Hotplate

-

Thermal evaporator

-

Source measure unit (SMU)

-

Luminance meter

Experimental Workflow:

Caption: Workflow for the fabrication of a solution-processed pyrazole-based OLED.

Step-by-Step Protocol:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.

-

-

Hole Injection Layer (HIL) Deposition:

-

Filter the PEDOT:PSS dispersion through a 0.45 µm syringe filter.

-

Spin-coat the filtered PEDOT:PSS onto the ITO substrate at 4000 rpm for 40 seconds.

-

Anneal the substrate on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox.

-

-

Emissive Layer (EML) Deposition:

-

Prepare a solution of the pyrazole-based host material and the phosphorescent emitter in a suitable solvent (e.g., toluene) at a specific doping concentration (e.g., 6-15 wt%).

-

Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox.

-

Anneal the substrate at 80°C for 10 minutes to remove residual solvent.

-

-

Electron Transport and Injection Layer Deposition:

-

Transfer the substrate to a thermal evaporation chamber with a base pressure below 5 x 10⁻⁶ Torr.

-

Sequentially deposit a 40 nm layer of TPBi (electron transport layer) and a 1 nm layer of LiF (electron injection layer) at a deposition rate of 1-2 Å/s.

-

-

Cathode Deposition:

-

Deposit a 100 nm layer of aluminum (Al) as the cathode at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.

-

-

Encapsulation and Characterization:

-

Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

-

Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode or luminance meter.

-

Record the electroluminescence spectrum using a spectrometer.

-

C. Expected Performance and Data

The performance of pyrazole-based OLEDs is highly dependent on the specific molecular structures of the host and emitter materials, as well as the device architecture. Below is a table summarizing typical performance data for such devices.

| Host Material | Emitter (Dopant) | EQEmax (%) | Lmax (cd/m²) | Emission Color | Reference |

| m-CzDPz | FIrpic (Blue Phosphor) | 26.8 | >10,000 | Blue | [3] |

| 3-CzDPz | Ir(ppy)₃ (Green Phosphor) | 29.0 | >20,000 | Green | [3] |

| 3-CzDPz | 4CzIPN (TADF Emitter) | 13.3 | >15,000 | Green | [3] |

II. Pyrazole Derivatives in Dye-Sensitized Solar Cells (DSSCs): Harvesting Solar Energy

Pyrazole derivatives have also found application as sensitizer dyes in Dye-Sensitized Solar Cells (DSSCs), offering a promising alternative to traditional ruthenium-based dyes.[7][8] Their strong absorption in the visible region, suitable energy levels for electron injection, and good stability make them attractive candidates for light harvesting.[8]

A. Rationale for Pyrazole-Based Dyes in DSSCs

The efficiency of a DSSC is critically dependent on the properties of the sensitizer dye. An effective dye must exhibit:

-

Broad and intense absorption: to capture a significant portion of the solar spectrum.

-

Appropriate HOMO and LUMO levels: The LUMO must be higher in energy than the conduction band of the semiconductor (typically TiO₂) for efficient electron injection, and the HOMO must be lower than the redox potential of the electrolyte for efficient dye regeneration.

-

Strong anchoring to the semiconductor surface: to ensure good electronic coupling and stability.

-

Good electrochemical and thermal stability: for long device lifetimes.

Pyrazole derivatives can be readily functionalized with donor-π-acceptor (D-π-A) structures, which are ideal for sensitizer dyes. The pyrazole moiety can act as part of the π-conjugated bridge, and the introduction of anchoring groups like carboxylic acids allows for strong attachment to the TiO₂ surface.

B. Protocol: Fabrication and Characterization of a Pyrazole-Based DSSC

This protocol describes the assembly and testing of a DSSC using a custom-synthesized pyrazole-based dye.

Materials:

-

Fluorine-doped Tin Oxide (FTO)-coated glass

-

Titanium dioxide (TiO₂) paste

-

Pyrazole-based sensitizer dye

-

Iodide/triiodide-based electrolyte solution

-

Platinized counter electrode

-

Solvents (e.g., ethanol, acetonitrile)

Equipment:

-

Screen printer or doctor-blade coater

-

Furnace

-

Solar simulator

-

Potentiostat/galvanostat

Experimental Workflow:

Caption: Workflow for the fabrication of a pyrazole-based dye-sensitized solar cell.

Step-by-Step Protocol:

-

Photoanode Preparation:

-

Clean the FTO glass as described for OLED fabrication.

-

Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a screen printer or doctor-blade technique to a thickness of approximately 10-12 µm.

-

Sinter the TiO₂ film in a furnace at 450-500°C for 30 minutes to ensure good particle necking and adhesion to the substrate.

-

While still warm (around 80°C), immerse the TiO₂-coated electrode in a solution of the pyrazole-based dye in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) for 12-24 hours to allow for dye adsorption.

-

Rinse the dye-sensitized electrode with ethanol to remove any non-adsorbed dye molecules and dry it.

-

-

Cell Assembly:

-

Place a thin spacer (e.g., a 25 µm thick Surlyn film) around the TiO₂-coated area of the photoanode.

-

Place a platinized counter electrode on top of the spacer, with the conductive side facing the photoanode.

-

Heat the assembly on a hotplate at around 100°C to seal the cell.

-

-

Electrolyte Injection and Characterization:

-

Inject the iodide/triiodide electrolyte into the cell through pre-drilled holes in the counter electrode using a vacuum back-filling method.

-

Seal the holes with a small piece of Surlyn and a microscope coverslip.

-

Measure the current-voltage (I-V) characteristics of the DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator and a potentiostat.

-

Determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

C. Performance Data of Pyrazole-Based DSSCs

The performance of DSSCs with pyrazole-based dyes can vary widely depending on the molecular design. The table below provides some representative data.

| Pyrazole Dye | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |

| Pyrazole-based organic dye 1 | 5.8 | 0.68 | 12.5 | 0.68 | [8] |

| Pyrazole-based organic dye 2 | 7.2 | 0.72 | 14.8 | 0.67 | [8] |

III. Pyrazole Derivatives as Chemosensors: Detecting with Light and Color

The ability of pyrazole derivatives to act as ligands for metal ions, combined with their excellent photophysical properties, makes them ideal candidates for the development of fluorescent and colorimetric chemosensors.[9][10] These sensors can be designed to exhibit a change in their absorption or emission properties upon binding to a specific analyte, allowing for its detection and quantification.

A. Principles of Pyrazole-Based Chemosensing

The design of pyrazole-based chemosensors often involves the integration of a pyrazole core with a fluorophore and a binding site for the target analyte. The sensing mechanism can be based on several principles, including:

-

Photoinduced Electron Transfer (PET): In the absence of the analyte, a PET process from a donor to the fluorophore quenches the fluorescence. Upon binding of the analyte, the PET process is inhibited, leading to a "turn-on" of fluorescence.

-

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the ICT character of the molecule, resulting in a shift in the absorption or emission wavelength.

-

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an enhancement of fluorescence.

B. Protocol: Synthesis and Application of a Pyrazole-Based Fluorescent Sensor for Metal Ions

This protocol describes the synthesis of a simple pyrazole-based fluorescent sensor and its use for the detection of a specific metal ion.

Synthesis of a Pyrazole-Based Sensor:

The synthesis of pyrazole-based sensors can often be achieved through straightforward condensation reactions. For example, a sensor for Zn²⁺ can be prepared by reacting a pyrazole-containing aldehyde with a hydrazine derivative.[11]

General Protocol for Metal Ion Sensing:

-

Stock Solution Preparation:

-

Prepare a stock solution of the pyrazole-based sensor in a suitable solvent (e.g., DMSO or acetonitrile).

-

Prepare stock solutions of various metal perchlorate or nitrate salts in deionized water or the same solvent.

-

-

Fluorescence Titration:

-

In a series of cuvettes, place a fixed concentration of the sensor solution.

-

Add increasing amounts of the target metal ion solution to each cuvette.

-

Record the fluorescence emission spectrum of each solution after each addition, using an appropriate excitation wavelength.

-

Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding constant and detection limit.

-

-

Selectivity Study:

-

To assess the selectivity of the sensor, record the fluorescence response in the presence of the target metal ion and a variety of other potentially interfering metal ions.

-

Experimental Workflow for Sensing:

Caption: Workflow for the application of a pyrazole-based fluorescent sensor.

D. Representative Data for Pyrazole-Based Sensors

| Sensor | Target Analyte | Detection Limit | Sensing Mechanism | Reference |

| Pyrazole-Rhodamine | Hg²⁺ | 3.9 x 10⁻¹⁰ M | CHEF | [12] |

| Dicyanovinyl-Pyrazole | CN⁻ | 6.8 µM | Michael Addition | [13] |

| Pyrazole-Schiff Base | Al³⁺, Fe³⁺ | 9.42 x 10⁻⁹ M (Al³⁺) | "Off-On-Off" | [14] |

IV. Pyrazole Derivatives in Metal-Organic Frameworks (MOFs) and Polymers

The ability of pyrazole derivatives to act as versatile ligands has led to their extensive use in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[15] These materials have shown great potential in applications such as gas storage and separation, catalysis, and sensing.[15] Additionally, pyrazole moieties can be incorporated into polymer backbones to create functional polymers with interesting electronic and thermal properties.[13][16]

A. Pyrazole-Based MOFs

The nitrogen atoms of the pyrazole ring are excellent coordination sites for metal ions, and the rigid nature of the ring allows for the formation of well-defined, porous structures. The properties of pyrazole-based MOFs can be tuned by varying the metal ion, the pyrazole-based linker, and the synthesis conditions.

Protocol: Solvothermal Synthesis of a Pyrazole-Based MOF

-

Reactant Preparation: In a vial, dissolve a pyrazole-containing carboxylic acid linker and a metal salt (e.g., zinc nitrate) in a suitable solvent (e.g., DMF or DEF).

-

Reaction: Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120°C) for a set period (e.g., 24-72 hours).

-

Isolation and Activation: After cooling to room temperature, collect the crystalline product by filtration, wash it with fresh solvent, and activate it by heating under vacuum to remove the solvent molecules from the pores.

B. Pyrazole-Containing Polymers

The incorporation of pyrazole units into polymer chains can impart desirable properties such as high thermal stability, good film-forming ability, and tunable optoelectronic characteristics.[13][16] These polymers can be synthesized through various polymerization techniques, including polycondensation and addition polymerization.

Protocol: Synthesis of a Pyrazole-Containing Polyazomethine

-

Monomer Synthesis: Synthesize a diamino-pyrazole monomer.

-

Polycondensation: React the diamino-pyrazole monomer with a dialdehyde (e.g., terephthalaldehyde) in a suitable solvent under reflux to form the polyazomethine.

-

Purification: Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

V. Conclusion and Future Outlook

Pyrazole derivatives have unequivocally demonstrated their immense potential in the field of materials science. Their synthetic accessibility, coupled with their tunable electronic and photophysical properties, has enabled the development of a wide array of functional materials for applications in OLEDs, solar cells, sensors, MOFs, and polymers. The detailed protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers and scientists working in this area.

The future of pyrazole-based materials is bright, with ongoing research focused on the design of novel molecular architectures with enhanced performance and stability. The development of new synthetic methodologies will undoubtedly expand the accessible chemical space, leading to the discovery of materials with unprecedented properties. As our understanding of the structure-property relationships in these systems deepens, we can expect to see pyrazole derivatives playing an increasingly important role in the advancement of materials science and technology.

VI. References

Sources

- 1. epj-conferences.org [epj-conferences.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. globethesis.com [globethesis.com]

- 5. The design, synthesis and performance of thermally activated delayed fluorescence macromolecules - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthetic ease and exceptional in vivo performance of pyrazole-based cyclometallated iridium complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI02355A [pubs.rsc.org]

- 7. How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency : 6 Steps - Instructables [instructables.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. tandfonline.com [tandfonline.com]

- 14. chalcogen.ro [chalcogen.ro]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-Pyrazol-1-yl)ethanethioamide

Welcome to the technical support guide for the synthesis of 2-(1H-pyrazol-1-yl)ethanethioamide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.

Synthesis Overview: The Path to 2-(1H-Pyrazol-1-yl)ethanethioamide

The most common and reliable route to 2-(1H-pyrazol-1-yl)ethanethioamide involves a two-step process starting from pyrazole. First, an N-alkylation reaction with a haloacetonitrile provides the key intermediate, 2-(1H-pyrazol-1-yl)acetonitrile. This nitrile is then converted to the corresponding primary amide, which is subsequently thionated to yield the target thioamide. The direct conversion of the nitrile to the thioamide is also feasible but often presents more challenges in terms of reagent handling and side reactions.

The thionation of the intermediate amide is the most critical step, where yield and purity are often determined. While various thionating agents exist, Lawesson's reagent has become a preferred choice due to its mildness, efficiency, and functional group tolerance compared to harsher reagents like phosphorus pentasulfide (P₄S₁₀).[1][2]

Visualizing the Synthetic Workflow

The diagram below outlines the recommended synthetic pathway.

Sources

Technical Support Center: Synthesis of 2-(1H-pyrazol-1-yl)ethanethioamide

Case ID: PYR-THIO-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Side Reactions & Impurity Profiling[1]

Executive Summary

Welcome to the technical support hub for the synthesis of 2-(1H-pyrazol-1-yl)ethanethioamide . This guide addresses the specific challenges encountered when converting 2-(1H-pyrazol-1-yl)acetonitrile to its thioamide derivative.

While the primary reaction (thionation) appears straightforward, the presence of the pyrazole ring and the active methylene bridge introduces unique reactivity profiles. This guide moves beyond standard textbook descriptions to address the "hidden" chemistry—specifically competitive hydrolysis, oxidative desulfurization, and active methylene condensation—that leads to low yields and difficult purifications.

Critical Reaction Pathways & Side Products

The following diagram illustrates the intended reaction pathway versus the three most common failure modes (Side Reactions A, B, and C).

Figure 1: Mechanistic map showing the competition between thionation (Green) and hydrolysis/solvolysis (Red/Yellow).

Troubleshooting Modules

Module A: The "Oxygen Analog" (Hydrolysis)

Symptom: LC-MS shows a peak with M-16 relative to the target (Oxygen replacing Sulfur).[1] NMR shows a broad singlet around 5-6 ppm (Amide

Root Cause:

The nitrile group is thermodynamically prone to hydrolysis. If water is present in your solvent or reagents (e.g., using "wet" NaSH or aqueous ammonium sulfide without pH control), the hydroxide ion (

Corrective Action:

-